REACTION_CXSMILES
|
[NH2:1]C1C(Cl)=C(Cl)N=C(C(O)=O)C=1Cl.[Cl:14][C:15]([Cl:27])([Cl:26])[C:16]1[C:21]([Cl:22])=[C:20](Cl)[C:19]([Cl:24])=[C:18]([Cl:25])[N:17]=1.N>>[NH2:1][C:20]1[C:19]([Cl:24])=[C:18]([Cl:25])[N:17]=[C:16]([C:15]([Cl:27])([Cl:26])[Cl:14])[C:21]=1[Cl:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C1=NC(=C(C(=C1Cl)Cl)Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |